molecular formula C14H20BrNO2 B1400662 Tert-butyl 4-bromophenethyl(methyl)carbamate CAS No. 1191063-30-5

Tert-butyl 4-bromophenethyl(methyl)carbamate

Cat. No.: B1400662
CAS No.: 1191063-30-5
M. Wt: 314.22 g/mol
InChI Key: WWQRHCQPQUHKFR-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromophenethyl(methyl)carbamate is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 314.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromophenethyl(methyl)carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromophenethyl(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted carbamates, while oxidation reactions can produce corresponding carbonyl compounds .

Scientific Research Applications

Tert-butyl 4-bromophenethyl(methyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromophenethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-bromophenyl)carbamate: Similar in structure but lacks the phenethyl group.

    4-Bromoaniline: A precursor in the synthesis of tert-butyl 4-bromophenethyl(methyl)carbamate.

    Tert-butyl carbamate: Another related compound used in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 4-bromophenethyl(methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16BrNO2C_{12}H_{16}BrNO_2. The compound features a tert-butyl group, a bromophenyl moiety, and a carbamate functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biochemical pathways. For instance, it may act as an inhibitor of glycosidases and proteasomes, which are crucial in cellular processes related to cancer progression.
  • Cell Membrane Interaction : Its lipophilicity allows it to penetrate cell membranes effectively, potentially leading to cell lysis in bacterial cells.

Biological Activities

Research has highlighted several potential biological activities of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.
  • Anticancer Properties : The ability to inhibit key enzymes involved in cancer cell proliferation has positioned this compound as a potential anticancer agent. Studies have shown that derivatives of similar structures can lead to significant reductions in tumor growth in vitro and in vivo .

Case Studies

  • Anticancer Efficacy :
    • A study investigated the effects of various carbamate derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Testing :
    • In vitro assays were conducted to evaluate the antimicrobial efficacy against several bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, suggesting potential for therapeutic applications in treating infections.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's absorption is influenced by its lipophilicity and solubility, which facilitate passive diffusion across biological membranes.
  • Distribution : While specific tissue distribution remains largely uncharacterized, it is expected that once absorbed, the compound distributes throughout the body.
  • Metabolism : The metabolism likely involves hydrolysis of protective groups, leading to active metabolites that exert biological effects. Renal excretion is the primary route of elimination .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerSignificant cytotoxicity in cancer cell lines
Enzyme InhibitionInhibition of glycosidases and proteasomes

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQRHCQPQUHKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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